molecular formula C17H18ClN3O5 B2706761 diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate CAS No. 1982951-14-3

diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2706761
CAS No.: 1982951-14-3
M. Wt: 379.8
InChI Key: BSADHLIKINZYRU-UHFFFAOYSA-N
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Description

Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a diethyl ester group and a 4-chlorophenylamino group

Mechanism of Action

Target of Action

The primary targets of diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate It is suggested that this compound is used as a reagent for the synthesis of indole-based pparγ ligands .

Mode of Action

The exact mode of action of This compound It is known to be involved in the synthesis of indole-based pparγ ligands , which are known to regulate the expression of genes involved in lipid metabolism, inflammation, and insulin sensitivity.

Biochemical Pathways

The biochemical pathways affected by This compound As a reagent for the synthesis of indole-based pparγ ligands , it may indirectly influence the PPARγ pathway, which plays a crucial role in lipid metabolism, inflammation, and insulin sensitivity.

Result of Action

The molecular and cellular effects of the action of This compound As a reagent for the synthesis of indole-based pparγ ligands , it may contribute to the effects of these ligands, which include regulation of lipid metabolism, inflammation, and insulin sensitivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final product is obtained through esterification with diethyl oxalate under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate
  • Diethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate
  • Diethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate

Uniqueness

Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 1-[2-(4-chloroanilino)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5/c1-3-25-16(23)13-9-14(17(24)26-4-2)21(20-13)10-15(22)19-12-7-5-11(18)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSADHLIKINZYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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